molecular formula C21H17NO3 B14581839 Benzamide, N-benzoyl-4-methoxy-N-phenyl- CAS No. 61582-62-5

Benzamide, N-benzoyl-4-methoxy-N-phenyl-

Cat. No.: B14581839
CAS No.: 61582-62-5
M. Wt: 331.4 g/mol
InChI Key: MWUBXKIIYUPPHN-UHFFFAOYSA-N
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Description

Benzamide, N-benzoyl-4-methoxy-N-phenyl-, is a substituted benzamide derivative characterized by a benzoyl group attached to the nitrogen of 4-methoxy-N-phenylbenzamide. This compound is synthesized via a multi-step process:

Synthesis: The reaction of 4-aminobenzamide with benzoyl chloride produces N-benzoyl-4-aminobenzamide, which is subsequently diazotized with substituted phenols (e.g., resorcinol, m-chlorophenol) to yield novel azo derivatives (e.g., N-benzoyl-4-((substituted phenyl)diazenyl)benzamide) .

Purification: Recrystallization from ethyl acetate and ethanol ensures high purity (>95%) .

Characterization: Structural confirmation is achieved via FTIR, $ ^1 \text{H-NMR} $, and $ ^{13}\text{C-NMR} $, with distinct peaks for the methoxy (-OCH$ _3 $), benzoyl (C=O), and azo (-N=N-) groups .

Bioactivity: The compound exhibits moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli via the disc diffusion method, attributed to its azo linkage and electron-withdrawing substituents .

Properties

CAS No.

61582-62-5

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-benzoyl-4-methoxy-N-phenylbenzamide

InChI

InChI=1S/C21H17NO3/c1-25-19-14-12-17(13-15-19)21(24)22(18-10-6-3-7-11-18)20(23)16-8-4-2-5-9-16/h2-15H,1H3

InChI Key

MWUBXKIIYUPPHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-benzoyl-4-methoxy-N-phenyl-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is considered green and highly efficient, providing high yields and eco-friendly conditions .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. The choice of catalysts and reaction conditions can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-benzoyl-4-methoxy-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzamide derivatives, while reduction reactions may produce reduced benzamide derivatives. Substitution reactions can result in a variety of substituted benzamide compounds .

Scientific Research Applications

Benzamide, N-benzoyl-4-methoxy-N-phenyl- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of Benzamide, N-benzoyl-4-methoxy-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-benzoyl-4-methoxy-N-phenylbenzamide with analogous benzamide derivatives:

Compound Substituents Molecular Weight (g/mol) Synthesis Yield Key Properties
N-Benzoyl-4-methoxy-N-phenylbenzamide 4-methoxy, N-benzoyl, N-phenyl ~345 (estimated) 75–85% Antibacterial activity (azo derivatives), recrystallized purity >95%
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxy phenethylamine chain 313.36 80% Crystalline (m.p. 90°C), $ ^1 \text{H-NMR} $-confirmed methoxy groups
4-Methoxy-N-[4-(4-methylphenyl)thiazol-2-yl]benzamide 4-methylphenylthiazole, 4-methoxy 408.47 Not reported Structural complexity for kinase inhibition; no bioactivity data
N,N′-Bis(4-methoxyphenyl)benzamidine 4-methoxy, amidine core 377.25 65–70% Light-harvesting chromophore potential; C-N bond delocalization influenced by Br
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxy, 3,4-dimethoxy phenethylamine 329.35 34% Lower yield due to steric hindrance; m.p. 96°C

Key Findings from Comparative Analysis:

Physicochemical Properties
  • Solubility: Methoxy and benzoyl groups enhance solubility in polar solvents (e.g., ethyl acetate) but reduce it in non-polar media .
  • Thermal Stability : Higher melting points (e.g., Rip-B: 90°C) correlate with crystalline packing influenced by methoxy substituents .

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